molecular formula C25H26N2O2 B10881415 Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10881415
M. Wt: 386.5 g/mol
InChI Key: GJYGNFHCHXMWPQ-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group linked to a piperazine ring, which is further substituted with a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The biphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.

Biological Activity

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and other therapeutic effects.

Chemical Structure

The compound can be represented structurally as follows:

  • Molecular Formula : C₂₃H₂₁N₃O
  • SMILES Notation : O=C(C1=CC=C(C2=CC=CC=C2)C=C1)N3CCN(C4=CC=C(N+=O)C=C4)CC3

This structure includes a biphenyl moiety linked to a piperazine ring, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of biphenyl derivatives, including variations of the compound . For instance, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria.

Compound MIC (mg/mL) Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
Compound C0.050Pseudomonas aeruginosa

The MIC values indicate that these compounds can effectively inhibit bacterial growth, suggesting that structural modifications can enhance their antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, biphenyl derivatives have also been evaluated for antifungal activity. For example, compounds containing similar piperazine structures demonstrated effectiveness against Candida albicans and other fungal strains.

Compound Inhibition Zone (mm) Target Fungi
Compound D24Candida albicans
Compound E22Aspergillus niger

These findings suggest that the methoxy group and the biphenyl structure contribute to the antifungal activity .

The biological activity of biphenyl derivatives, including this compound, is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in bacterial and fungal growth. For instance, some studies indicate that these compounds may act as inhibitors of fatty acid amide hydrolase (FAAH), which is implicated in various physiological processes .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various piperazine derivatives revealed that modifications in substituents significantly influenced their antimicrobial properties. The presence of electron-donating groups enhanced antibacterial activity against resistant strains .
  • Molecular Docking Studies : Computational studies have shown that biphenyl derivatives can effectively bind to active sites of target enzymes, suggesting a potential mechanism for their observed biological activities .

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C25H26N2O2/c1-29-24-13-7-20(8-14-24)19-26-15-17-27(18-16-26)25(28)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-14H,15-19H2,1H3

InChI Key

GJYGNFHCHXMWPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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